Antifungal Target Engagement: 5-Bromo-2-Hydroxybenzylidene Hydrazide Selectivity vs. Non-Brominated Analogs
The 5-bromo-2-hydroxybenzylidene pharmacophore present in (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide is a critical determinant of antifungal activity. In a direct SAR study of closely related acylhydrazones, the compound (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-methylbenzohydrazide (BHBM) demonstrated specific inhibition of fungal glucosylceramide (GlcCer) synthesis, with an MIC of 1–4 µg/mL against Candida albicans and Cryptococcus neoformans, whereas the corresponding non-brominated and 3-bromo analogs showed >64 µg/mL MIC values [1]. The 5-bromo-2-hydroxy substitution pattern was essential for fungal sphingolipid pathway targeting, while mammalian sphingolipid synthesis remained unaffected at concentrations up to 50 µM [1]. This selectivity profile establishes the 5-bromo-2-hydroxybenzylidene motif as a privileged scaffold that distinguishes this compound from non-halogenated or differently halogenated hydrazones.
| Evidence Dimension | Antifungal MIC and target selectivity |
|---|---|
| Target Compound Data | Predicted MIC range: 1–8 µg/mL against Candida spp. (inferred from BHBM scaffold containing the identical 5-bromo-2-hydroxybenzylidene warhead) [1] |
| Comparator Or Baseline | Non-brominated benzylidene analog: MIC >64 µg/mL; 3-bromo or 4-bromo analogs: MIC 32–>64 µg/mL [1] |
| Quantified Difference | ≥16-fold improvement in antifungal potency for 5-bromo-2-hydroxy substitution pattern relative to non-brominated or differently halogenated analogs |
| Conditions | Broth microdilution assay (CLSI M27-A3); Candida albicans, Cryptococcus neoformans; 48 h incubation; Fungal GlcCer synthesis inhibition confirmed by metabolic labeling |
Why This Matters
A ≥16-fold potency difference driven by a single bromine positional isomer means that substituting a generic hydrazone will likely abolish antifungal activity, justifying procurement of this specific compound for antifungal drug discovery programs.
- [1] Lazzarini, C., et al. (2018). Acylhydrazones as Antifungal Agents Targeting the Synthesis of Fungal Sphingolipids. Antimicrobial Agents and Chemotherapy, 62(5), e00156-18. DOI: 10.1128/AAC.00156-18. View Source
